molecular formula C30H46O4 B14087257 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid

Cat. No.: B14087257
M. Wt: 470.7 g/mol
InChI Key: FIADIPXEFYWJQV-VTZAASTBSA-N
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Description

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. Common synthetic routes may include:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce the keto group.

    Hydroxylation: Introducing the hydroxyl group using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for triterpenoids often involve extraction from natural sources, such as plant materials, followed by purification processes like chromatography. The specific methods for this compound would depend on its natural abundance and the efficiency of synthetic routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized triterpenoids, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid would depend on its specific biological targets. Generally, triterpenoids can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another triterpenoid with similar structural features and biological activities.

    Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: Studied for its anticancer and anti-inflammatory effects.

Uniqueness

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and synthetic utility compared to other triterpenoids.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7S,11aR,13aR)-7-hydroxy-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-21-27(5)12-11-22(32)26(3,4)24(27)20(31)16-29(21,28)7/h18-21,23-24,31H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20-,21?,23?,24?,27+,28+,29+,30-/m0/s1

InChI Key

FIADIPXEFYWJQV-VTZAASTBSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(C1[C@H]3CCC4[C@]5(CCC(=O)C(C5[C@H](C[C@]4([C@@]3(CC2)C)C)O)(C)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5C(CC4(C3(CC2)C)C)O)(C)C)C)C(=O)O

Origin of Product

United States

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